2-Ethyl-6-methylaniline-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

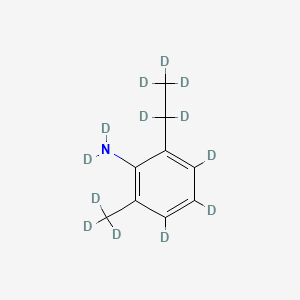

N,N,3,4,5-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3/i1D3,2D3,3D2,4D,5D,6D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKJJNCIILLRP-XDOZOYCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Ethyl-6-methylaniline-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-6-methylaniline-d13. Due to the limited availability of experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 2-Ethyl-6-methylaniline, as a close and reliable approximation for most physical properties. The primary difference lies in the molecular weight, which has been calculated for the deuterated isotopologue.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of 2-Ethyl-6-methylaniline. The data presented, with the exception of the molecular weight of the deuterated compound, is for the non-deuterated form (CAS: 24549-06-2) and serves as a robust estimate for this compound (CAS: 1219794-93-0).

| Property | Value | Notes |

| Chemical Formula | C₉H₁₃N | For 2-Ethyl-6-methylaniline |

| C₉D₁₃N | Assumed for this compound | |

| Molecular Weight | 135.21 g/mol [1][2] | For 2-Ethyl-6-methylaniline |

| 148.30 g/mol | Calculated for this compound | |

| Appearance | Clear to dark yellow liquid[3] | |

| Odor | Pungent, amine-like[1][4] | |

| Melting Point | -33 °C / -27.4 °F[2][3] | |

| Boiling Point | 231 °C / 447.8 °F at 760 mmHg[2][3] | |

| Density | 0.968 g/mL at 25 °C[2] | |

| 0.969 g/cm³ at 20 °C[5] | ||

| Refractive Index | n20/D 1.552[2] | |

| Vapor Pressure | 0.06 mmHg at 20 °C[2] | |

| Flash Point | 89 °C / 193 °F | |

| Solubility | Insoluble in water[1][4][5]. Soluble in ethanol, ether, and chloroform. | Aniline and its derivatives are generally sparingly soluble in water but soluble in organic solvents and aqueous acidic solutions[2]. |

Experimental Protocols

The determination of the physical properties listed above follows established laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like 2-Ethyl-6-methylaniline, which is a liquid at room temperature, this would be determined as a freezing point.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube, which is then sealed.

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, attached to a thermometer.[4][5]

-

Heating: The apparatus is heated slowly and steadily.[5]

-

Observation: The temperature at which the first crystals appear upon cooling (freezing point) and the temperature at which the last crystal melts upon heating are recorded to determine the melting/freezing range. A narrow range typically indicates a pure substance.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a Durham tube.[6] An inverted capillary tube (sealed at the top) is placed inside the test tube.[7]

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[6][7]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[7]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and weighed.

-

Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water at a known temperature and weighed.

-

Calculation: The density of the liquid is calculated by dividing the mass of the liquid by the mass of the water and multiplying by the known density of water at that temperature.

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[8]

-

Measurement: Light is passed through the sample, and the instrument is adjusted until the light and dark fields meet at a sharp line in the eyepiece. The refractive index is then read from the scale.[8]

-

Temperature Correction: The refractive index is temperature-dependent, so the temperature of the measurement is recorded. If necessary, a correction is applied to report the refractive index at a standard temperature (usually 20°C).[8]

Mandatory Visualization

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the presentation of physical properties for a small molecule like this compound. Such visualizations are better suited for illustrating complex biological processes, intricate experimental setups, or decision-making frameworks, none of which are relevant to the straightforward physical data and standard experimental protocols detailed in this guide.

References

An In-depth Technical Guide to 2-Ethyl-6-methylaniline-d13

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylaniline-d13 is the deuterated form of 2-ethyl-6-methylaniline, a significant compound in various industrial and research applications. This isotopically labeled molecule serves as a crucial tool in analytical chemistry, particularly as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen atoms with deuterium (B1214612) provides a distinct mass difference, allowing for precise differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies and its biological interactions.

Chemical Structure and Properties

This compound is an aniline (B41778) derivative with ethyl and methyl substituents at positions 2 and 6, respectively. In the d13 isotopologue, all thirteen hydrogen atoms have been replaced by deuterium.

Chemical Structure:

Caption: Proposed microbial degradation pathway of 2-Ethyl-6-methylaniline.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of analytical chemistry. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of its non-deuterated counterpart in complex matrices. Understanding its synthesis, proper application in analytical methods, and its role in biological systems, such as microbial metabolism, is crucial for its effective use in drug development, environmental monitoring, and other scientific disciplines. The methodologies and data presented in this guide offer a foundational resource for professionals working with this important compound.

References

Technical Guide: 2-Ethyl-6-methylaniline-d13 (CAS: 1219794-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylaniline-d13 is the deuterated analog of 2-Ethyl-6-methylaniline (EMA). Due to the kinetic isotope effect, deuteration can alter the pharmacokinetic and metabolic profiles of drug candidates, making isotopically labeled compounds like this compound valuable tools in drug development.[1] Primarily, it serves as a highly effective internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use is particularly relevant in pharmacokinetic studies and for monitoring the metabolism of pharmaceuticals and agricultural chemicals where 2-Ethyl-6-methylaniline is a known metabolite, such as the herbicide acetochlor (B104951).[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 2-Ethyl-6-methylaniline are presented below.

| Property | This compound | 2-Ethyl-6-methylaniline |

| CAS Number | 1219794-93-0[5] | 24549-06-2[6] |

| Molecular Formula | C₉D₁₃N[1] | C₉H₁₃N[6] |

| Molecular Weight | 148.29 g/mol [1] | 135.21 g/mol [6] |

| Appearance | Liquid[1] | Clear liquid with a pungent odor[6] |

| Boiling Point | Not available | 231 °C[6] |

| Melting Point | Not available | -33 °C[6] |

| Density | Not available | 0.968 g/mL at 25 °C[6] |

Synthesis

Analytical Applications and Experimental Protocols

This compound is an ideal internal standard for the quantification of its non-deuterated analog, a key metabolite of the herbicide acetochlor. Below are detailed experimental protocols adapted from established methods for the analysis of 2-Ethyl-6-methylaniline (EMA), where the deuterated standard would be incorporated.

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Urine via GC-MS

This protocol is adapted from a method for analyzing urinary metabolites of acetochlor.[3]

1. Sample Preparation and Hydrolysis:

-

To 3 mL of a urine sample, add a known concentration of this compound as an internal standard.

-

Perform acid hydrolysis of the urine sample to convert acetochlor metabolites to EMA.

-

Neutralize the mixture.

2. Extraction:

-

Add 1.5 mL of dichloromethane (B109758) to the neutralized sample.

-

Shake vigorously for 5 minutes.

-

Centrifuge at 5000 rpm for 5 minutes to separate the layers.

-

Repeat the extraction step twice and combine the organic layers.

3. Concentration and Analysis:

-

Concentrate the extracted solution to 300 µL under a gentle stream of nitrogen. Avoid complete dryness due to the volatility of EMA.[3]

-

Inject 300 µL of the concentrated solution into the GC-MS system.

GC-MS Conditions:

-

Column: DB-200 (30 m length x 250 µm id x 0.25 µm film thickness)[3]

-

Injection Mode: Splitless[3]

-

Inlet Temperature: 250 °C[3]

-

Oven Temperature Program:

-

Initial temperature: 70 °C for 2 minutes

-

Ramp 1: 20 °C/min to 100 °C

-

Ramp 2: 5 °C/min to 130 °C

-

Ramp 3: 20 °C/min to 200 °C

-

Post-run: 250 °C for 2 minutes[3]

-

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Agricultural Products via LC-MS/MS

This protocol is based on a method for the determination of acetochlor and its metabolites in crops.[2][4]

1. Extraction:

-

Homogenize 10.0 g of the sample (e.g., grains, legumes) with 100 mL of methanol (B129727).

-

Filter the homogenate under suction.

-

Re-extract the residue with 50 mL of methanol and combine the filtrates.

-

Add a known concentration of this compound as an internal standard.

-

Adjust the final volume to 200 mL with methanol.

-

Take a 20 mL aliquot and concentrate at below 40 °C to remove the solvent.

2. Conversion to EMA:

-

Dissolve the residue in 4 mL of methanol.

-

Add 4 mL of 50% sodium hydroxide (B78521) solution while cooling on ice.

-

Seal the vessel and heat at 120 °C for 4 hours to convert acetochlor metabolites to EMA.[2][4]

-

Cool the reaction vessel and add the solution to 30 mL of ice-cooled water.

3. Clean-up:

-

Use a quaternary ammonium (B1175870) group-modified divinylbenzene-N-vinylpyrrolidone copolymer cartridge for solid-phase extraction (SPE) clean-up.[2][4]

4. LC-MS/MS Analysis:

-

Analyze the cleaned-up sample using an LC-MS/MS system.

-

Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[2][4]

-

Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent[7]

-

Ion Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (for EMA): m/z 136.1121 [M+H]⁺[7]

-

Product Ions: Monitor for characteristic product ions of EMA.

Metabolism

While specific in vivo metabolism studies for this compound were not identified, the metabolism of its non-deuterated analog has been investigated, particularly in the context of microbial degradation of herbicides.

Microbial Degradation Pathway of 2-Ethyl-6-methylaniline

Sphingobium sp. strain MEA3-1 is capable of utilizing 2-Ethyl-6-methylaniline (MEA) as a sole carbon and energy source. The proposed metabolic pathway involves the oxidation of MEA by a P450 monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA). This intermediate can then be deaminated to 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ).[8]

Potential Mammalian Metabolism

Studies on structurally similar compounds, such as 2,6-dimethylaniline (B139824) in rats and dogs, suggest that the primary route of metabolism in mammals is likely hydroxylation of the aromatic ring.[9] For 2,6-dimethylaniline, the major metabolite in both species was 4-hydroxy-2,6-dimethylaniline.[9] By analogy, a probable major metabolite of 2-Ethyl-6-methylaniline in mammals would be 4-hydroxy-2-ethyl-6-methylaniline. Further metabolism could involve conjugation reactions. The deuteration in this compound may alter the rate and regioselectivity of these metabolic transformations.

Visualizations

Caption: GC-MS analytical workflow for 2-Ethyl-6-methylaniline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caa.go.jp [caa.go.jp]

- 3. Air, Dermal, and Urinary Metabolite Levels of Backpack and Tractor Sprayers Using the Herbicide Acetochlor in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

- 8. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of 2-Ethyl-6-methylaniline-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 2-Ethyl-6-methylaniline-d13, a deuterated analog of 2-Ethyl-6-methylaniline. Isotopically labeled compounds are critical tools in drug discovery and development, serving as internal standards for quantitative analysis, tracers for metabolic studies, and as a means to investigate kinetic isotope effects. This document outlines a plausible synthetic methodology, presents key quantitative data, and provides detailed experimental protocols. The synthesis of this compound involves a robust catalytic hydrogen-deuterium (H-D) exchange reaction, leveraging deuterium (B1214612) oxide as the isotopic source to achieve high levels of deuterium incorporation across all exchangeable proton sites.

Introduction

2-Ethyl-6-methylaniline is an important synthetic intermediate used in the manufacturing of various industrial and pharmaceutical compounds. Its deuterated isotopologue, this compound, in which all 13 carbon-bound and nitrogen-bound hydrogen atoms are replaced with deuterium, is a valuable tool for a range of research applications. The increased mass of deuterium atoms can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially leading to improved therapeutic properties. Furthermore, its distinct mass spectrometric signature makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalytical assays.

This guide details a feasible and efficient method for the perdeuteration of 2-Ethyl-6-methylaniline. The described protocol is based on established principles of catalytic H-D exchange on aromatic and aliphatic C-H bonds, as well as N-H bonds, using heterogeneous catalysts in the presence of a deuterium source.

Synthetic Pathway

The synthesis of this compound can be achieved through a one-pot catalytic hydrogen-deuterium exchange reaction starting from the non-labeled 2-Ethyl-6-methylaniline. This process utilizes a combination of platinum and palladium on carbon catalysts with deuterium oxide (D₂O) as the deuterium source. The reaction is typically carried out at elevated temperatures to facilitate the exchange at all C-H and N-H bonds.

Caption: Synthetic scheme for this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. These values are based on typical outcomes for catalytic deuteration of substituted anilines and may vary depending on specific reaction conditions and scale.

| Parameter | Value | Method of Analysis |

| Chemical Yield | 85 - 95% | Gravimetric |

| Isotopic Purity | > 98 atom % D | Mass Spectrometry |

| Chemical Purity | > 99% | GC-MS, ¹H-NMR |

| Deuterium Incorporation | d₁₃ > 95%, d₁₂ < 5% | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Molecular Weight | 148.30 g/mol | Calculated |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents

-

2-Ethyl-6-methylaniline (≥98% purity)

-

Platinum on activated carbon (10 wt. % Pt)

-

Palladium on activated carbon (10 wt. % Pd)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

-

Celite®

4.2. Equipment

-

High-pressure reaction vessel (e.g., Parr reactor) equipped with a magnetic stirrer and temperature controller

-

Schlenk line or glovebox for inert atmosphere operations

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

4.3. Synthetic Procedure

-

Reactor Setup: To a clean and dry high-pressure reaction vessel, add 2-Ethyl-6-methylaniline (1.0 g, 7.4 mmol), 10% Pt/C (100 mg, 10 wt. %), and 10% Pd/C (100 mg, 10 wt. %).

-

Addition of Deuterium Source: Under an inert atmosphere (e.g., argon or nitrogen), carefully add deuterium oxide (20 mL) to the reaction vessel.

-

Reaction Conditions: Seal the reactor and purge it three times with deuterium gas (D₂). Pressurize the reactor with D₂ gas to 10 atm.

-

Heating and Stirring: Heat the reaction mixture to 180 °C with vigorous stirring. Maintain these conditions for 48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to check for the desired mass shift.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the deuterium gas.

-

Filtration: Dilute the reaction mixture with dichloromethane (50 mL) and filter through a pad of Celite® to remove the catalysts. Wash the Celite® pad with additional dichloromethane (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to achieve the desired chemical purity.

4.4. Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight and isotopic distribution. The mass spectrum should show a molecular ion peak corresponding to the fully deuterated product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum should show a significant reduction in the intensity of all signals corresponding to the non-deuterated compound, confirming high deuterium incorporation.

-

²H-NMR: The deuterium NMR spectrum will show signals corresponding to the different deuterated positions in the molecule.

-

¹³C-NMR: The carbon-13 NMR spectrum will show characteristic shifts and splitting patterns due to the attached deuterium atoms.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

The reaction should be carried out in a well-ventilated fume hood.

-

High-pressure reactions with deuterium gas should only be performed by trained personnel using appropriate safety equipment.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The described catalytic H-D exchange protocol offers an efficient route to this valuable isotopically labeled compound, which is of significant interest to researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The provided quantitative data and characterization guidelines will aid in the successful preparation and validation of this important research tool.

Deuterium-Labeled "2-Ethyl-6-methylaniline": A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of deuterium-labeled 2-Ethyl-6-methylaniline. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use in metabolic and pharmacokinetic studies.

Introduction

Deuterium-labeled compounds have become indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can significantly alter the physicochemical properties of a molecule. This "kinetic isotope effect" can slow down metabolic processes, leading to a more favorable pharmacokinetic profile, including increased half-life and reduced formation of toxic metabolites.[1][2] Deuterium-labeled 2-Ethyl-6-methylaniline is primarily utilized as an internal standard in quantitative bioanalysis and as a tracer to elucidate the metabolic fate of related compounds.[3] Its chemical similarity to the unlabeled analyte, combined with its distinct mass, allows for precise and accurate quantification in complex biological matrices.[4][5]

Physicochemical Properties and Commercially Available Isotopologues

Deuterium-labeled 2-Ethyl-6-methylaniline is commercially available in various isotopic purities. The most common variants are 2-Ethyl-6-methylaniline-d11 and 2-Ethyl-6-methylaniline-d13.

| Property | 2-Ethyl-6-methylaniline | 2-Ethyl-6-methylaniline-d11 | This compound |

| Molecular Formula | C₉H₁₃N | C₉H₂D₁₁N | C₉D₁₃N |

| Molecular Weight | 135.21 g/mol [6] | 146.28 g/mol | 148.29 g/mol [3] |

| CAS Number | 24549-06-2[6] | Not specified | 1219794-93-0[3][7] |

| Appearance | Liquid | Liquid | Liquid[3] |

| Isotopic Purity | N/A | Typically ≥98% | ≥98 atom % D[7] |

| Common Suppliers | Sigma-Aldrich, LGC Standards | LGC Standards[8] | MedChemExpress, CDN Isotopes, LGC Standards[3][7][9] |

Synthesis of Deuterium-Labeled 2-Ethyl-6-methylaniline

While specific proprietary synthesis methods for commercially available standards are not publicly disclosed, a general and environmentally benign method for the deuteration of anilines has been described, which can be adapted for 2-Ethyl-6-methylaniline. This method utilizes a Palladium on Carbon (Pd/C) catalyst with aluminum and deuterium oxide (D₂O) as the deuterium source.[10][11]

General Experimental Protocol: Pd/C-Al-D₂O Catalyzed H-D Exchange

This protocol is a general guideline based on the deuteration of similar aniline (B41778) compounds.[10][11]

Materials:

-

2-Ethyl-6-methylaniline

-

10% Palladium on Carbon (Pd/C)

-

Aluminum powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Microwave reactor or suitable reaction vessel for heating

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

-

To a microwave reactor vial, add 2-Ethyl-6-methylaniline (1 equivalent).

-

Add 10% Pd/C (e.g., 5 mol%).

-

Add aluminum powder (e.g., 5 equivalents).

-

Add D₂O to the desired concentration.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 1-4 hours). Reaction conditions should be optimized for maximum deuterium incorporation.

-

After cooling to room temperature, carefully quench the reaction.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude deuterated product.

-

Purify the product using column chromatography on silica (B1680970) gel.

-

Characterize the final product by ¹H NMR, ²H NMR, and Mass Spectrometry to confirm the degree and positions of deuteration.

Metabolic Pathways of 2-Ethyl-6-methylaniline

Understanding the metabolic fate of 2-Ethyl-6-methylaniline is crucial for interpreting data from pharmacokinetic and drug metabolism studies. The primary metabolic transformations involve oxidation reactions.

Caption: Proposed metabolic pathway of 2-Ethyl-6-methylaniline.

Application in Pharmacokinetic Studies

Deuterium-labeled 2-Ethyl-6-methylaniline is an excellent internal standard for quantitative LC-MS/MS analysis in pharmacokinetic studies. Its use helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][12]

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study using a deuterated internal standard.

Detailed Protocol for Sample Preparation and LC-MS/MS Analysis

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (e.g., 2-Ethyl-6-methylaniline-d11 in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.[13]

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Ethyl-6-methylaniline | 136.1 | e.g., 121.1 |

| 2-Ethyl-6-methylaniline-d11 | 147.2 | e.g., 132.2 |

| This compound | 149.2 | e.g., 134.2 |

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data and the Impact of Deuteration

The primary advantage of deuteration in drug development is the potential for an improved pharmacokinetic profile due to the kinetic isotope effect.[14][15] While specific in-vivo pharmacokinetic data for deuterium-labeled 2-Ethyl-6-methylaniline is not extensively published, the general effects observed for other deuterated aromatic amines can be extrapolated.

| Pharmacokinetic Parameter | Expected Effect of Deuteration | Rationale |

| Half-life (t₁/₂) | Increase | Slower rate of metabolic clearance due to the stronger C-D bond at metabolic sites.[1] |

| Area Under the Curve (AUC) | Increase | Greater systemic exposure as a result of reduced clearance.[14] |

| Clearance (CL) | Decrease | Slower enzymatic metabolism.[14] |

| Maximum Concentration (Cmax) | Variable | May increase or remain unchanged depending on absorption and distribution kinetics.[14] |

| Metabolite Profile | Altered | May shift metabolism away from pathways involving C-H bond cleavage, potentially reducing the formation of certain metabolites.[1] |

Conclusion

Deuterium-labeled 2-Ethyl-6-methylaniline is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its utility as an internal standard ensures the reliability and accuracy of bioanalytical methods. Furthermore, the principles of its synthesis and the impact of deuteration on metabolic pathways and pharmacokinetic parameters provide a solid foundation for its application in advanced pharmaceutical research. This guide offers the necessary technical information and protocols to effectively utilize this compound in a laboratory setting.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. 2-甲基-6-乙基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 2-Ethyl-6-methylaniline-d11 | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. texilajournal.com [texilajournal.com]

- 13. 2-Ethyl-6-methylaniline | SIELC Technologies [sielc.com]

- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of 2-Ethyl-6-methylaniline-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of 2-Ethyl-6-methylaniline-d13. This deuterated analog of 2-Ethyl-6-methylaniline is a critical tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.[1][2] Its utility is fundamentally dependent on its high isotopic enrichment and chemical purity.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically stated to be high, ensuring its suitability for sensitive analytical methods. The primary quantitative data are summarized below.

| Parameter | Specification | Method of Analysis | Reference |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry | [3] |

| Chemical Purity | ≥98% | GC/MS, NMR | [4] |

| Deuterium (B1214612) Incorporation | 13 Deuterium Atoms | Mass Spectrometry | Not Specified |

Synthesis and Isotopic Labeling

While specific commercial synthesis routes are proprietary, a common and effective method for the deuteration of arylamines is through hydrogen-deuterium (H/D) exchange reactions.[5] This process typically involves the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst.

A plausible synthetic workflow for this compound is outlined below. This process is designed to achieve high levels of deuterium incorporation across all exchangeable C-H and N-H bonds.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound is crucial for its qualification as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[6]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio of the molecule, the degree of deuterium incorporation can be quantified.

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

-

Prepare a corresponding solution of unlabeled 2-Ethyl-6-methylaniline to serve as a reference.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a reverse-phase C18 column. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Utilize a high-resolution mass spectrometer, such as a Q-TOF, in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Extract the mass spectra for both the unlabeled and deuterated compounds.

-

For the unlabeled compound, determine the natural isotopic abundance of the molecular ion peak cluster.

-

For the this compound sample, identify the ion corresponding to the fully deuterated species (M+13) and any less-deuterated isotopologues.

-

Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated ion compared to the sum of all isotopologue ions, after correcting for the natural isotopic abundance.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity. Both ¹H and ²H NMR can be employed.

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable non-deuterated solvent (e.g., chloroform (B151607) or DMSO). The use of a non-deuterated solvent is crucial for quantitative ²H NMR.

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the ethyl and methyl protons, as well as the aromatic and amine protons, confirms a high degree of deuteration.

-

Residual proton signals can be integrated to provide a semi-quantitative measure of isotopic purity.

-

-

²H NMR Analysis:

-

Acquire a quantitative ²H NMR spectrum.

-

The spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation.

-

Integration of these signals can be used to determine the relative abundance of deuterium at different sites within the molecule.

-

Signaling Pathways and Applications

2-Ethyl-6-methylaniline is a precursor in the synthesis of various industrial chemicals, including herbicides. Its deuterated form, this compound, is primarily used as an internal standard in analytical chemistry to improve the accuracy and precision of quantitative methods.[1][2]

Logical Relationship in Quantitative Analysis:

The use of a deuterated internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects during ionization in the mass spectrometer.[8] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, leading to more reliable quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. myadlm.org [myadlm.org]

- 4. 2-Ethyl-6-methylaniline = 98 24549-06-2 [sigmaaldrich.com]

- 5. Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2-Ethyl-6-methylaniline-d13

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical research, metabolic studies, and quantitative analysis. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), creates a molecule with a higher mass but nearly identical chemical properties. This mass difference is readily detectable by mass spectrometry, making deuterated compounds excellent internal standards for pharmacokinetic (PK) studies and in vitro drug metabolism assays.

This document provides a technical overview of 2-Ethyl-6-methylaniline-d13, focusing on the determination of its molecular weight, a critical parameter for its application in quantitative mass spectrometry.

Molecular Weight Determination

The molecular weight of a deuterated compound is calculated by referencing the molecular formula of the non-labeled parent compound and substituting the atomic mass of hydrogen with that of deuterium for the labeled positions.

2.1 Parent Compound: 2-Ethyl-6-methylaniline

The parent compound, 2-Ethyl-6-methylaniline, has the molecular formula C₉H₁₃N.[1][2][3] Its average molecular weight is widely cited as 135.21 g/mol .[1][2][3][4][5][6][7]

2.2 Labeled Compound: this compound

The "-d13" designation signifies that all 13 hydrogen atoms in the parent molecule have been replaced by deuterium atoms. The molecular formula for the labeled compound is therefore C₉D₁₃N.

2.3 Calculation

To calculate the molecular weight of the deuterated compound, we perform the following steps:

-

Start with the precise molecular weight of the parent compound: 135.2062 g/mol .[8]

-

Subtract the mass of the 13 replaced hydrogen (¹H) atoms. The atomic mass of the most common hydrogen isotope, protium, is approximately 1.007825 Da.[9]

-

Add the mass of the 13 deuterium (²H) atoms. The atomic mass of deuterium is approximately 2.014102 Da.[9][10]

Calculation:

(Molecular Weight of C₉H₁₃N) - (13 * Atomic Mass of ¹H) + (13 * Atomic Mass of ²H)

= 135.2062 - (13 * 1.007825) + (13 * 2.014102) = 135.2062 - 13.101725 + 26.183326 = 148.2878 g/mol

This calculated value represents the average molecular weight for this compound.

Data Presentation

The key quantitative data for 2-Ethyl-6-methylaniline and its deuterated analog are summarized below for direct comparison.

| Property | 2-Ethyl-6-methylaniline | This compound |

| Molecular Formula | C₉H₁₃N[1][3] | C₉D₁₃N |

| Average Molecular Weight ( g/mol ) | 135.21[4][6] | ~148.29 |

| Monoisotopic Mass (Da) | 135.1048[2] | ~148.1864 |

Table 1: Comparison of key quantitative data.

| Isotope | Symbol | Atomic Mass (Da) |

| Hydrogen (Protium) | ¹H | 1.00782503223[11] |

| Deuterium | ²H or D | 2.01410177812[11] |

Table 2: Atomic masses of relevant isotopes.

Experimental Protocols & Methodologies

While specific experimental protocols for this compound are proprietary to the developing institution, its primary use is as an internal standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for LC-MS/MS Quantification:

-

Sample Preparation: A biological matrix (e.g., plasma, urine) is spiked with a known concentration of the deuterated internal standard (this compound). The analyte (parent compound) and the internal standard are then extracted using methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A suitable column (e.g., C18) is used to chromatographically separate the analyte and internal standard from matrix components. Due to the kinetic isotope effect, the deuterated standard may have a slightly different retention time than the parent compound.

-

Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer, typically a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

For the analyte (C₉H₁₃N), the precursor ion would be [M+H]⁺ at m/z 136.1.

-

For the internal standard (C₉D₁₃N), the precursor ion would be [M+H]⁺ at m/z 149.2.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte. The concentration of the analyte in the unknown samples is then determined from this curve.

Visualizations

The logical workflow for calculating the molecular weight of a deuterated compound is outlined below.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. 2-ETHYL-6-METHYLANILINE | CAS 24549-06-2 [matrix-fine-chemicals.com]

- 2. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-ethylaniline [lanxess.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methyl-6-ethylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2-甲基-6-乙基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Ethyl-6-methylaniline(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Benzenamine, 2-ethyl-6-methyl- [webbook.nist.gov]

- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

A Technical Guide to 2-Ethyl-6-methylaniline-d13: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethyl-6-methylaniline-d13, a deuterated analog of 2-Ethyl-6-methylaniline. This isotopically labeled compound serves as an invaluable tool in bioanalytical studies, particularly in pharmacokinetic and drug metabolism research. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several suppliers. It is important to note that for the most current pricing and availability, users should consult the suppliers' websites directly.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Additional Information |

| LGC Standards | 1219794-93-0 | - | - | Certified reference material. |

| Clearsynth | 1219794-93-0 | - | - | Accompanied by a Certificate of Analysis. |

| MedchemExpress | 1219794-93-0 | 148.29 | - | Stated for use as a tracer or internal standard for NMR, GC-MS, or LC-MS. |

| C/D/N Isotopes | 1219794-93-0 | 148.29 | 98 atom % D | Store at room temperature; stable under recommended conditions. |

| BOC Sciences | 1219794-93-0 | - | - | - |

Physicochemical Properties of 2-Ethyl-6-methylaniline (Non-deuterated)

The physicochemical properties of the non-deuterated parent compound, 2-Ethyl-6-methylaniline, are essential for method development.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 231 °C |

| Melting Point | -33 °C |

| Density | 0.968 g/mL at 25 °C |

| Purity (typical) | ≥98% (GC) |

Experimental Protocol: Quantification in Biological Matrices using LC-MS/MS

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability during sample preparation and analysis. The following is a detailed, representative protocol for the quantification of 2-Ethyl-6-methylaniline in plasma using this compound as an internal standard.

Materials and Reagents

-

Blank biological matrix (e.g., human plasma)

-

2-Ethyl-6-methylaniline (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of 2-Ethyl-6-methylaniline and this compound in methanol.

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol/water (50:50, v/v).

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate concentrations of 2-Ethyl-6-methylaniline.

-

-

Protein Precipitation:

-

To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for aromatic amines.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic mobile phase (B) is typically employed to ensure good chromatographic separation.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for anilines.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 2-Ethyl-6-methylaniline and this compound.

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

Proposed Mammalian Metabolic Pathway

The metabolism of 2-Ethyl-6-methylaniline in mammals has not been extensively studied. However, based on the known biotransformation of structurally similar compounds like xylidines (dimethylanilines), a putative metabolic pathway can be proposed.[1][2] The primary routes of metabolism are expected to involve cytochrome P450 (CYP) enzymes.

The proposed major metabolic transformations include:

-

N-Hydroxylation: Oxidation of the amino group to form the N-hydroxy metabolite. This is often a critical step in the bioactivation of aromatic amines.

-

Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, likely at the para-position to the amino group.

-

Side-Chain Oxidation: Oxidation of the ethyl or methyl group.

These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Conclusion

This compound is an essential tool for researchers in drug development and related fields. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of the parent compound in biological fluids. This guide provides a foundational understanding of its commercial availability, a representative experimental protocol for its application, and a proposed metabolic pathway to aid in the design and interpretation of drug metabolism and pharmacokinetic studies. Researchers should always validate bioanalytical methods according to regulatory guidelines to ensure data integrity.[3][4]

References

In-Depth Technical Guide: Solubility and Physicochemical Properties of 2-Ethyl-6-methylaniline-d13

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 2-Ethyl-6-methylaniline. Due to the limited availability of data for the deuterated isotopologue, 2-Ethyl-6-methylaniline-d13, this guide focuses on the properties of the non-deuterated parent compound. The physicochemical properties of deuterated and non-deuterated compounds are generally considered to be very similar.

Core Physicochemical Properties

2-Ethyl-6-methylaniline is an aromatic amine that presents as a clear, colorless to light red or green liquid with a pungent odor. It is a key intermediate in the synthesis of various chemicals, notably herbicides such as Metolachlor and Acetochlor.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for 2-Ethyl-6-methylaniline in a wide range of solvents is not extensively published. However, based on available information, the following tables summarize the known solubility.

Table 1: Solubility in Aqueous Media

| Solvent | Temperature | Solubility | Notes |

| Water | 68 °F (20 °C) | ~2.64 g/L | Calculated from 0.220 pounds per 100 pounds of water. |

| Water | Not Specified | 2.66 g/L | - |

It is widely reported that 2-Ethyl-6-methylaniline is "insoluble" or "slightly soluble" in water.[3][4]

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble |

| Ether | Soluble |

| Chloroform | Soluble |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 2-Ethyl-6-methylaniline are not detailed in the available literature, standardized methods are routinely employed for regulatory and research purposes. The most widely accepted protocol for determining water solubility is the OECD Guideline for the Testing of Chemicals, Test No. 105 .

OECD 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method . The choice of method depends on the expected solubility of the substance.

1. Flask Method:

This method is suitable for substances with a solubility above 10⁻² g/L.

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

-

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectroscopy)

-

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (typically 20 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests are conducted to determine this timeframe, often 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation can be used to facilitate this process.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of the substance in the sample is determined using a suitable analytical method.

-

2. Column Elution Method:

This method is suitable for substances with a solubility below 10⁻² g/L.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured, and the saturation concentration is determined when the concentration of the eluate becomes constant.

-

Apparatus:

-

Column with a temperature jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump

-

Fraction collector

-

Analytical instrumentation for concentration measurement

-

-

Procedure:

-

The inert support material is coated with the test substance.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected and the concentration of the substance is determined for each fraction.

-

The process is continued until the concentration of the substance in the eluate reaches a plateau, which represents the water solubility.

-

Experimental Workflow: Synthesis of Metolachlor

2-Ethyl-6-methylaniline is a critical precursor in the industrial synthesis of the herbicide Metolachlor. The following diagram illustrates a typical experimental workflow for this process.

Caption: A simplified workflow for the synthesis of Metolachlor from 2-Ethyl-6-methylaniline.

References

- 1. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 2. 2-Ethyl-6-methylaniline [chembk.com]

- 3. 2-Ethyl-6-methylaniline(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethyl-6-methylaniline-d13 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethyl-6-methylaniline-d13 as an internal standard in quantitative analytical methods. This deuterated standard is a valuable tool for ensuring accuracy and precision in the analysis of the parent compound, 2-Ethyl-6-methylaniline, and structurally similar analytes by compensating for variations in sample preparation and instrument response.[1]

Introduction to this compound

This compound is the deuterium-labeled version of 2-Ethyl-6-methylaniline. Stable isotope-labeled compounds are the preferred internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts.[1] This ensures they co-elute during chromatographic separation and experience similar ionization efficiency and potential matrix effects, leading to more accurate and reliable quantification.[1]

Key Properties:

| Property | Value |

| Molecular Formula | C₉D₁₃N |

| Molecular Weight | 148.29 |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | Liquid |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. The ratio of the analyte's mass spectrometric signal to that of the internal standard is then used to calculate the analyte's concentration. This ratiometric measurement corrects for losses during sample preparation and variations in instrument performance.

Applications

2-Ethyl-6-methylaniline is an industrial chemical used in the synthesis of various products, including herbicides and dyes. Therefore, quantitative methods are essential for monitoring its presence in environmental samples, industrial effluents, and biological matrices for exposure assessment. The use of this compound as an internal standard is applicable to methods developed for these purposes using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in the quantitative analysis of 2-Ethyl-6-methylaniline in water samples. These protocols are based on established methods for similar aromatic amines and should be optimized and validated for specific laboratory conditions and matrices.

Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantification of 2-Ethyl-6-methylaniline in water samples using Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis.

4.1.1. Materials and Reagents

-

2-Ethyl-6-methylaniline (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory glassware and equipment

4.1.2. Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethyl-6-methylaniline and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

4.1.3. Sample Preparation (SPE)

-

Sample Collection: Collect water samples in clean glass bottles.

-

Spiking: To a 100 mL aliquot of the water sample, add a known amount of the internal standard spiking solution (e.g., 100 µL of 1 µg/mL this compound).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

4.1.4. LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

2-Ethyl-6-methylaniline: To be determined by direct infusion (e.g., Q1: 136.1 -> Q3: 121.1)

-

This compound: To be determined by direct infusion (e.g., Q1: 149.2 -> Q3: 131.2)

-

4.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of 2-Ethyl-6-methylaniline in the samples from the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 2-Ethyl-6-methylaniline in samples that are amenable to GC analysis, such as industrial process samples or extracts from solid matrices.

4.2.1. Materials and Reagents

-

Same as for LC-MS/MS, with GC-grade solvents.

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

4.2.2. Preparation of Standards and Solutions

-

Prepare stock and working solutions as described for the LC-MS/MS method, using a solvent suitable for GC injection (e.g., ethyl acetate).

4.2.3. Sample Preparation

-

Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Spiking: Add a known amount of the this compound internal standard solution to the extract.

-

Derivatization (Optional): If necessary to improve chromatographic performance, derivatize the extract. For example, add 50 µL of BSTFA and heat at 70°C for 30 minutes.

-

Concentration: Concentrate the extract to a final volume of 1 mL.

4.2.4. GC-MS Instrumental Conditions

-

GC System: Agilent 7890 or equivalent

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp: 10°C/min to 280°C, hold for 5 min

-

-

Injection Volume: 1 µL (splitless)

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Selected Ion Monitoring (SIM) or MRM Transitions:

-

2-Ethyl-6-methylaniline: To be determined from the mass spectrum (e.g., m/z 135, 120)

-

This compound: To be determined from the mass spectrum (e.g., m/z 148, 130)

-

4.2.5. Data Analysis and Quantification

Perform quantification as described for the LC-MS/MS method, using the peak area ratios of the selected ions.

Data Presentation

The following tables present hypothetical but realistic quantitative data from a method validation study for the analysis of 2-Ethyl-6-methylaniline in spiked water samples using the LC-MS/MS protocol described above with this compound as the internal standard.

Table 1: Linearity of Calibration Curve

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,543 | 0.503 |

| 10 | 151,890 | 150,987 | 1.006 |

| 50 | 759,450 | 151,234 | 5.022 |

| 100 | 1,520,340 | 150,567 | 10.097 |

| R² | 0.9998 |

Table 2: Accuracy and Precision

| Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Recovery (%) | RSD (%) |

| 5 | 4.85 | 97.0 | 4.2 |

| 50 | 51.2 | 102.4 | 2.8 |

| 100 | 98.9 | 98.9 | 3.5 |

Table 3: Matrix Effect and Recovery

| Matrix | Spiked Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Tap Water | 50 | 92.5 | -8.2 |

| River Water | 50 | 88.1 | -15.6 |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for LC-MS/MS analysis of 2-Ethyl-6-methylaniline.

Caption: Workflow for GC-MS analysis of 2-Ethyl-6-methylaniline.

Conclusion

This compound is an effective internal standard for the accurate and precise quantification of 2-Ethyl-6-methylaniline by LC-MS/MS and GC-MS. The use of this deuterated standard minimizes the impact of sample matrix effects and variations in analytical conditions. The provided protocols offer a solid foundation for method development and validation, which should be tailored to the specific application and laboratory instrumentation.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethyl-6-methylaniline and its Precursors using 2-Ethyl-6-methylaniline-d13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-Ethyl-6-methylaniline (EMA) and its parent compounds, such as the herbicide acetochlor (B104951), in various matrices. The use of 2-Ethyl-6-methylaniline-d13 as an internal standard is central to these methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. This "internal standard" is chemically identical to the analyte of interest (2-Ethyl-6-methylaniline) and therefore experiences the same physical and chemical effects during extraction, cleanup, derivatization, and analysis. By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample losses during preparation or fluctuations in instrument response.

Application: Quantification of Acetochlor Metabolites in Agricultural Products by LC-MS/MS

This protocol describes the determination of total acetochlor residues in crops like grains, legumes, and corn.[2] The method involves the hydrolysis of acetochlor and its metabolites to 2-Ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), followed by quantification using LC-MS/MS with this compound as an internal standard.[3][4]

Experimental Protocol

a) Reagents and Materials

-

Methanol (B129727) (HPLC grade)

-

Sodium hydroxide (B78521) solution (50% w/w)

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

2-Ethyl-6-methylaniline (EMA) reference standard (>97% purity)[2]

-

2-(1-hydroxyethyl)-6-methylaniline (HEMA) reference standard (>95% purity)[2]

-

This compound (internal standard, IS)

-

Solid Phase Extraction (SPE) cartridges: Quaternary ammonium (B1175870) group-modified divinylbenzene-N-vinylpyrrolidone copolymer, 150 mg[2]

b) Preparation of Standards

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve EMA, HEMA, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the EMA and HEMA stock solutions with acetonitrile/water (7:3, v/v).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a concentration of 100 ng/mL.

c) Sample Preparation

-

Extraction:

-

For grains and legumes, weigh 10.0 g of the homogenized sample, add 20 mL of water, and let it stand for 30 minutes.[2]

-

For immature corn, weigh 20.0 g of the homogenized sample.[2]

-

Add 100 mL of methanol and homogenize.[2]

-

Filter the mixture under suction.[2]

-

Re-extract the residue with 50 mL of methanol, homogenize, and filter again.[2]

-

Combine the filtrates and adjust the final volume to 200 mL with methanol.[2]

-

-

Internal Standard Spiking: Take a 20 mL aliquot of the extract and spike with 100 µL of the 100 ng/mL this compound internal standard working solution.

-

Concentration: Concentrate the spiked extract at 40°C to dryness.[2]

-

Hydrolysis:

-

Dissolve the residue in 4 mL of methanol and transfer to a pressure-resistant reaction vessel.[2]

-

While cooling on ice, add 4 mL of 50% sodium hydroxide solution.[2]

-

Seal the vessel and heat at 120°C for 4 hours.[2]

-

Cool the vessel to room temperature and then on ice before opening.[2]

-

Transfer the cooled reaction mixture to 30 mL of ice-cooled water.[2]

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with 2 mL of acetonitrile followed by 3 mL of water.[2]

-

Load the diluted hydrolysate onto the cartridge.[2]

-

Wash the cartridge with 10 mL of water.[2]

-

Elute the analytes with 4 mL of acetonitrile/water (7:3, v/v).[2]

-

Adjust the eluate to a final volume of 10 mL with acetonitrile/water (7:3, v/v). This is the final test solution for LC-MS/MS analysis.[2]

-

d) LC-MS/MS Parameters

-

LC System: High-Performance Liquid Chromatography system

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 2-Ethyl-6-methylaniline (EMA) | 136.1 | 121.1 | 100 |

| Quantifier | 136.1 | 106.1 | 100 |

| Qualifier | |||

| This compound (IS) | 149.2 | 131.2 | 100 |

| 2-(1-hydroxyethyl)-6-methylaniline (HEMA) | 166.1 | 148.1 | 100 |

| Quantifier | 166.1 | 133.1 | 100 |

| Qualifier |

Data Presentation

Table 1: Method Validation Data for the Quantification of Acetochlor Metabolites (as EMA and HEMA) in Corn

| Parameter | EMA | HEMA |

| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | >0.995 | >0.995 |

| Limit of Quantification (LOQ) (µg/kg) | 10 | 10 |

| Accuracy (% Recovery at 50 µg/kg) | 95.2% | 92.8% |

| Precision (RSD% at 50 µg/kg) | 4.5% | 5.1% |

Table 2: Sample Analysis Results for Acetochlor Residues in Agricultural Samples

| Sample ID | Matrix | EMA Concentration (µg/kg) | HEMA Concentration (µg/kg) | Total Acetochlor Equivalents (µg/kg) |

| Corn_A | Corn Grain | 25.3 | 15.1 | 40.4 |

| Soybean_B | Soybean | <10 | <10 | Not Detected |

| Wheat_C | Wheat Grain | 12.8 | 8.9 | 21.7 |

Experimental Workflow Diagram

Caption: Workflow for the analysis of acetochlor metabolites.

Application: Quantification of 2-Ethyl-6-methylaniline in Soil by GC-MS

This protocol provides a method for the direct quantification of 2-Ethyl-6-methylaniline in soil samples, which is relevant for environmental monitoring. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Experimental Protocol

a) Reagents and Materials

-

Dichloromethane (GC grade)

-

Acetone (GC grade)

-

Anhydrous sodium sulfate

-

2-Ethyl-6-methylaniline (EMA) reference standard (>97% purity)

-

This compound (internal standard, IS)

b) Preparation of Standards

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of EMA and this compound in acetone.

-

Working Standard Solutions (0.1-10 µg/mL): Prepare a series of calibration standards by diluting the EMA stock solution with dichloromethane.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetone.

c) Sample Preparation

-

Sample Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Extraction:

-

Weigh 10 g of the prepared soil into a glass centrifuge tube.

-

Add 2 g of anhydrous sodium sulfate.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard working solution.

-